molecular formula C17H21N3O4S B2862913 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034478-34-5

3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

カタログ番号: B2862913
CAS番号: 2034478-34-5
分子量: 363.43
InChIキー: CBWFDOKPOXFHDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridazine derivative featuring a pyrrolidine ring substituted with a 2-ethoxyphenyl sulfonyl group and a methyl group at the 6-position of the pyridazine core. The ethoxy and sulfonyl groups likely influence solubility, bioavailability, and target binding compared to simpler pyridazine analogs .

特性

IUPAC Name

3-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-23-15-6-4-5-7-16(15)25(21,22)20-11-10-14(12-20)24-17-9-8-13(2)18-19-17/h4-9,14H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFDOKPOXFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.5 g/mol. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
  • Formation of the Pyridazine Ring : Often formed through cycloaddition reactions involving azides and alkynes.
  • Final Assembly : The final compound is synthesized by coupling intermediate products under controlled conditions, often involving catalysts and specific temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives containing similar structural motifs. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Properties

Compounds with a similar structure have also been evaluated for their antimicrobial properties. Pyrazole derivatives, which share structural characteristics with our compound of interest, have demonstrated notable antibacterial and antifungal activities . This suggests that 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine may possess similar properties, warranting further investigation.

Case Studies

  • In Vitro Cytotoxicity Evaluation :
    • A study evaluated various triazolo-pyridazine derivatives for cytotoxic effects using the MTT assay. Compounds were tested against multiple cancer cell lines, revealing moderate to high cytotoxicity. The most effective compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
  • Synergistic Effects with Chemotherapeutics :
    • Research has indicated that certain pyrazole derivatives enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapies. This synergistic effect could lead to improved treatment outcomes in resistant cancer types .

Data Tables

Activity TypeCell LineIC50 Value (μM)Reference
CytotoxicityA5491.06 ± 0.16
CytotoxicityMCF-71.23 ± 0.18
CytotoxicityHeLa2.73 ± 0.33
AntimicrobialVariousNot specified

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Findings :

Synthetic Flexibility: The target compound shares synthetic parallels with 7a (), where sulfonyl chloride derivatives react with pyridazine intermediates under basic conditions (e.g., pyridine). In contrast, 3-(3-Methoxyphenyl)-6-[...]pyridazine () employs a thioether linkage to an oxadiazole moiety, highlighting divergent strategies for functionalizing pyridazine at the 3- and 6-positions .

Substituent Effects: Lipophilicity: The 2-ethoxyphenyl group in the target compound likely increases lipophilicity compared to Sulfamethoxypyridazine (), which has a smaller sulfanilamide group. This could enhance membrane permeability but reduce aqueous solubility .

Biological Implications: While Sulfamethoxypyridazine is a known antibiotic (), the target compound’s pyrrolidine-sulfonyl motif resembles kinase inhibitors (e.g., TRKA inhibitors in ), suggesting possible kinase-targeting applications . The absence of a 6-oxo group (cf.

Q & A

Q. How can spectral overlaps in mass spectrometry (e.g., isotopic patterns of bromine vs. sulfur) be deconvoluted for accurate mass assignment?

  • Methodological Answer : High-resolution HRMS (ESI-TOF) resolves isotopic clusters (e.g., distinguishing ³⁴S from ³⁷Cl). Data analysis with MassLynx or Xcalibur ensures accurate mass assignment, with error margins < 3 ppm .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。